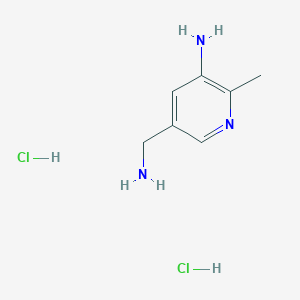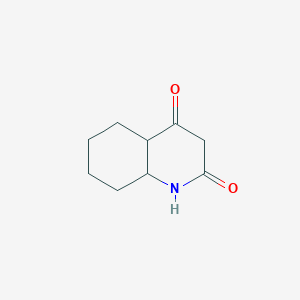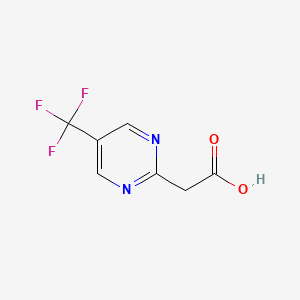
(5,5'-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol is an organic compound with the molecular formula C13H16O4. This compound features a furan ring structure, which is a five-membered aromatic ring containing one oxygen atom. The presence of two furan rings connected by a propane-2,2-diyl bridge and two hydroxymethyl groups makes this compound unique and interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol typically involves the reaction of 2,2-di(2-furyl)propane with formaldehyde in the presence of a catalyst. One common method includes the following steps :
Reactants: 100 parts by mass of 2,2-di(2-furyl)propane, 277 parts by mass of a 37% aqueous formaldehyde solution, 69 parts by mass of benzoic acid, and 200 parts by mass of 1,4-dioxane.
Reaction Conditions: The mixture is heated at 80°C for 10 hours.
Post-Reaction Processing: After the reaction, the solvent and volatile matter are distilled off under reduced pressure. The product is then diluted with ethyl acetate, washed with an aqueous sodium hydrogen carbonate solution, and further washed with ion-exchanged water. The aqueous phase is separated, and water is removed with magnesium sulfate. Finally, ethyl acetate and volatile components are distilled off under reduced pressure to obtain the desired compound.
Industrial Production Methods
Industrial production methods for (5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, and continuous flow reactors may be used to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
(5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan rings can be reduced to tetrahydrofuran rings under specific conditions.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Alkyl halides (e.g., methyl iodide) and acid chlorides (e.g., acetyl chloride) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The furan rings and hydroxymethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
(5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))diacetate: Similar structure but with acetate groups instead of hydroxymethyl groups.
(5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxymethyl groups.
Uniqueness
(5,5’-(Propane-2,2-diyl)bis(furan-5,2-diyl))dimethanol is unique due to its specific combination of furan rings, propane-2,2-diyl bridge, and hydroxymethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
[5-[2-[5-(hydroxymethyl)furan-2-yl]propan-2-yl]furan-2-yl]methanol |
InChI |
InChI=1S/C13H16O4/c1-13(2,11-5-3-9(7-14)16-11)12-6-4-10(8-15)17-12/h3-6,14-15H,7-8H2,1-2H3 |
InChI Key |
ZDLKPCPBLWNAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(O1)CO)C2=CC=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


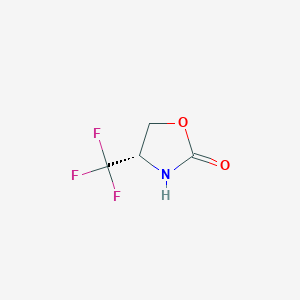
![1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025438.png)
![7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13025447.png)
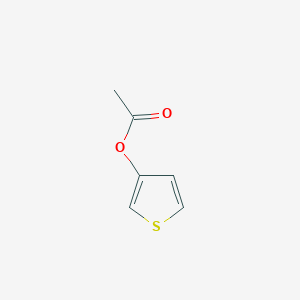
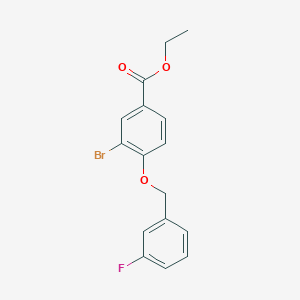
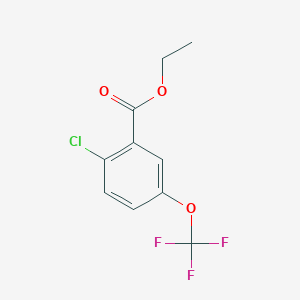


![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)


